[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone
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Overview
Description
[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone is a complex organic compound with a unique structure that includes a difluorophenyl group, an iodomethyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the difluorophenyl and iodomethyl groups. Common synthetic routes may involve:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of a difluorophenyl halide and a suitable base to facilitate nucleophilic substitution.
Introduction of the Iodomethyl Group: This can be done through halogenation reactions using iodine and a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. Its unique structure may allow it to target specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, [3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone stands out due to its unique combination of functional groups and its potential for diverse applications. Its difluorophenyl and iodomethyl groups provide distinct reactivity, while the oxazolidinone ring offers stability and versatility in chemical synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20F2INO4 |
---|---|
Molecular Weight |
527.3 g/mol |
IUPAC Name |
4-benzyl-3-[(3S,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)oxolane-3-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H20F2INO4/c23-16-6-7-18(19(24)9-16)22(13-25)10-15(11-30-22)20(27)26-17(12-29-21(26)28)8-14-4-2-1-3-5-14/h1-7,9,15,17H,8,10-13H2/t15-,17?,22-/m0/s1 |
InChI Key |
YMSOCLFJURBZCV-UWEREPPTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(COC1(CI)C2=C(C=C(C=C2)F)F)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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